Bis(methylcyclopentadienyl)nickel(II)
CAS No.: 1293-95-4
Cat. No.: VC20946217
Molecular Formula: C12H14Ni
Molecular Weight: 216.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1293-95-4 |
|---|---|
| Molecular Formula | C12H14Ni |
| Molecular Weight | 216.93 g/mol |
| IUPAC Name | 2-methylcyclopenta-1,3-diene;nickel(2+) |
| Standard InChI | InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
| Standard InChI Key | YNSOQZSDZJQQRM-UHFFFAOYSA-N |
| SMILES | C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] |
| Canonical SMILES | CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |
Introduction
Physical and Chemical Properties
Bis(methylcyclopentadienyl)nickel(II) exhibits distinctive physical and chemical properties that influence its behavior in various applications. Understanding these properties is crucial for its effective utilization in research and potential industrial applications.
Physical Properties
Bis(methylcyclopentadienyl)nickel(II) appears as a dark green to green-black solid, liquid, or moist crystals, depending on temperature and environmental conditions . The compound has a melting point of 34-36°C and a boiling point of 85-90°C at 1 mm pressure . Its flash point is 66°C (151°F), and recommended storage conditions are at temperatures between 2°C and 8°C to maintain stability .
Table 1: Physical Properties of Bis(methylcyclopentadienyl)nickel(II)
Chemical Properties
As an organometallic compound, Bis(methylcyclopentadienyl)nickel(II) functions as a Lewis acid, demonstrating the ability to coordinate with electron-rich molecules including alkenes and alkynes. This property makes it useful in various catalytic applications. The compound contains a nickel center with a +2 oxidation state, which contributes to its chemical reactivity and potential applications in electron transfer processes.
Synthesis and Characterization
Characterization Methods
Several analytical techniques are commonly employed to characterize Bis(methylcyclopentadienyl)nickel(II) and confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Used to analyze the structural features and confirm the presence of methylcyclopentadienyl ligands.
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Infrared (IR) spectroscopy: Helps identify characteristic functional groups and bonding patterns within the molecule.
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X-ray crystallography: Provides detailed information about the three-dimensional structure and confirms the sandwich arrangement of the methylcyclopentadienyl ligands around the nickel center.
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Gravimetric assay: Used to determine the nickel content, which typically ranges from 26.1% to 28.0% .
Biological Activities
Research indicates that Bis(methylcyclopentadienyl)nickel(II) exhibits significant biological activities, particularly antibacterial and antifungal properties. These findings suggest potential applications in pharmaceutical development and antimicrobial treatments.
Antibacterial Activity
Bis(methylcyclopentadienyl)nickel(II) demonstrates antibacterial properties against various bacterial strains. While the specific data for this exact compound is limited in the provided sources, research on related nickel complexes provides insight into potential mechanisms and efficacy. For instance, studies of other nickel complexes show that they can effectively inhibit bacterial growth at specific concentrations.
Table 2: Comparative Antibacterial Activity of Nickel Complexes
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | Effective above 150 μg/mL | Based on studies of related nickel complexes |
| Staphylococcus aureus | Effective above 150 μg/mL | Based on studies of related nickel complexes |
Antifungal Activity
In addition to antibacterial effects, Bis(methylcyclopentadienyl)nickel(II) shows antifungal activity against various fungal strains. The antifungal properties make this compound potentially valuable for developing treatments against fungal infections. While specific comparative data for this exact compound might be limited in available sources, studies of related nickel complexes demonstrate promising antifungal properties.
Mechanism of Action
The biological activity of nickel complexes like Bis(methylcyclopentadienyl)nickel(II) is believed to be linked to their ability to interact with microbial cell membranes and disrupt essential cellular processes. The unique coordination geometry around the nickel center may play a crucial role in binding to microbial targets, leading to cell death. Additionally, the lipophilic nature of metallocene compounds may enhance their ability to penetrate cell membranes, contributing to their antimicrobial efficacy.
Applications
Bis(methylcyclopentadienyl)nickel(II) has diverse applications across several scientific fields due to its unique structural and chemical properties.
Research Applications
In research settings, Bis(methylcyclopentadienyl)nickel(II) serves as a valuable organometallic compound for studying coordination chemistry, catalysis, and biological activities. Its well-defined structure makes it useful as a model system for investigating metal-ligand interactions and electronic properties of metallocene compounds.
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